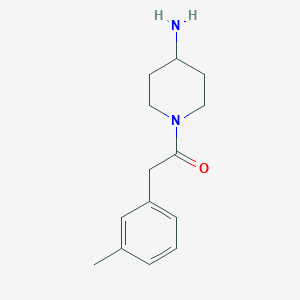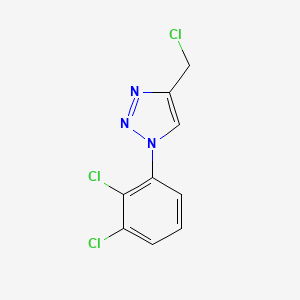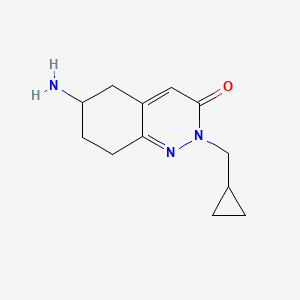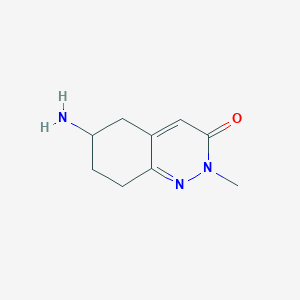![molecular formula C10H10ClN3S B1488880 4-(氯甲基)-1-[4-(甲硫基)苯基]-1H-1,2,3-三唑 CAS No. 1250978-47-2](/img/structure/B1488880.png)
4-(氯甲基)-1-[4-(甲硫基)苯基]-1H-1,2,3-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
该化合物在医药合成中是一种宝贵的中间体。由于其氯甲基和甲硫基的反应性,使其成为构建复杂分子的多功能构建块。 例如,它可用于合成具有潜在抗真菌或抗菌特性的分子,通过亲核取代反应促进各种药效团的添加 .
有机合成
在有机化学中,这种三唑衍生物可用于点击化学反应,这是一类广泛用于创建新化合物的生物相容化学反应。 三唑环,特别是以其稳定性和参与环加成反应的能力而闻名,这对于构建各种有机分子至关重要 .
材料科学
该化合物的结构特征使其可用于开发新型材料。 例如,它可以掺入聚合物中以增强其热稳定性或引入特定功能,这些功能可以进一步改性以获得所需的材料特性 .
催化
源自三唑化合物的催化剂因其效率和选择性而受到关注。 “4-(氯甲基)-1-(4-甲硫基苯基)三唑”可用于合成金属催化剂的配体,这些配体可应用于各种化学转化,包括氧化和还原反应 .
传感器技术
三唑部分可以被官能化以创建用于检测环境污染物或生物物质的传感器。 该化合物与金属和其他底物结合的能力使其成为开发具有高特异性和灵敏度的传感器的候选者 .
农用化学品
作为中间体,它可用于创建具有潜在农业应用的化合物,例如杀虫剂或除草剂。 将三唑环引入农用化学品中已知可以提高其功效并减少对环境的影响 .
染料和颜料
三唑衍生物也用于合成染料和颜料。 它们可以赋予耐色性并增强染料在各种条件下的稳定性,使其适用于工业应用 .
生物医学研究
在生物医学研究中,该化合物可用于设计探针或药物,因为它能够与生物分子进行生物偶联。 此特性在开发靶向疗法和诊断试剂方面特别有用 .
属性
IUPAC Name |
4-(chloromethyl)-1-(4-methylsulfanylphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFULPSLABBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)




![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)



